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1-Ethynyl-4-

(trifluoromethoxy)benzene

Cat. No.: B062184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Ethynyl-4-(trifluoromethoxy)benzene is a fluorinated organic compound of increasing

interest in the fields of medicinal chemistry, materials science, and organic synthesis. The

presence of the trifluoromethoxy (-OCF3) group, often considered a "super-halogen," imparts

unique electronic properties and enhances lipophilicity, making it a valuable substituent in the

design of novel bioactive molecules and functional materials.[1][2][3] The terminal alkyne

functionality serves as a versatile handle for a variety of chemical transformations, most notably

copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and palladium-catalyzed

cross-coupling reactions such as the Sonogashira coupling.[4] This guide provides a

comprehensive overview of the known physicochemical properties of 1-Ethynyl-4-
(trifluoromethoxy)benzene, a plausible synthetic route, and a discussion of the potential

significance of the trifluoromethoxy moiety in modern drug discovery.

Physicochemical Data
The following table summarizes the key physicochemical properties of 1-Ethynyl-4-
(trifluoromethoxy)benzene. This data has been compiled from various chemical supplier

catalogs and databases.
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Property Value Source

CAS Number 160542-02-9 [5][6]

Molecular Formula C9H5F3O [5][6]

Molecular Weight 186.13 g/mol [5][6]

Physical State Liquid at 25°C [6]

Density 1.215 g/mL at 25°C [6]

Refractive Index (n20/D) 1.4554 [6]

Flash Point 40 °C (104 °F) [6]

Synonyms

4-

(Trifluoromethoxy)phenylacetyl

ene, 4-Ethynyl-1-

(trifluoromethoxy)benzene

[5][6]

Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of 1-Ethynyl-4-
(trifluoromethoxy)benzene is not extensively documented in publicly available literature, a

highly plausible and commonly employed method is the Sonogashira cross-coupling reaction.

[4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a

palladium-copper system.

Proposed Synthesis: Sonogashira Coupling
A potential synthetic route would involve the reaction of 1-iodo-4-(trifluoromethoxy)benzene

with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.

Reactants:

1-iodo-4-(trifluoromethoxy)benzene

Trimethylsilylacetylene (TMSA)

Palladium catalyst (e.g., Pd(PPh3)2Cl2)
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Copper(I) iodide (CuI)

A suitable base (e.g., triethylamine, diisopropylethylamine)

Solvent (e.g., tetrahydrofuran, toluene)

General Procedure:

To a solution of 1-iodo-4-(trifluoromethoxy)benzene in a suitable solvent (e.g., THF) under an

inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and

the base.

To this mixture, add trimethylsilylacetylene and stir at room temperature or with gentle

heating until the reaction is complete (monitored by TLC or GC-MS).

Upon completion, the reaction mixture is typically filtered, and the solvent is removed under

reduced pressure.

The crude product is then purified, often by column chromatography.

The resulting trimethylsilyl-protected alkyne is then deprotected using a mild base (e.g.,

potassium carbonate in methanol) or a fluoride source (e.g., tetrabutylammonium fluoride) to

yield the final product, 1-Ethynyl-4-(trifluoromethoxy)benzene.

Experimental and Logical Workflows
The following diagram illustrates the proposed synthetic workflow for 1-Ethynyl-4-
(trifluoromethoxy)benzene via a Sonogashira coupling reaction.
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Caption: Proposed synthesis of 1-Ethynyl-4-(trifluoromethoxy)benzene.

Role of the Trifluoromethoxy Group in Drug
Discovery
The trifluoromethoxy (-OCF3) group is gaining prominence in medicinal chemistry for its ability

to favorably modulate the properties of drug candidates.[1][2][3] Its key advantages include:

Enhanced Lipophilicity: The -OCF3 group is more lipophilic than a methoxy group, which can

improve a molecule's ability to cross cell membranes and enhance its in vivo uptake and
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transport.[1][3]

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally

strong, making this moiety highly resistant to metabolic degradation. This can lead to an

increased half-life and improved pharmacokinetic profile of a drug.[2]

Electronic Effects: The -OCF3 group is a strong electron-withdrawing group, which can

significantly alter the electronic environment of the aromatic ring, influencing its interactions

with biological targets.[1]

Due to these properties, the incorporation of a trifluoromethoxy group is a recognized strategy

for optimizing lead compounds in drug discovery programs.

Biological Activity and Signaling Pathways
As of the date of this guide, there is a lack of publicly available, detailed studies on the specific

biological activities and signaling pathways associated with 1-Ethynyl-4-
(trifluoromethoxy)benzene. Its utility has been primarily demonstrated in the context of

organic synthesis, such as in the preparation of polymers.[7] Further research is required to

elucidate any potential pharmacological effects of this compound.

Conclusion
1-Ethynyl-4-(trifluoromethoxy)benzene is a valuable building block for organic synthesis,

offering the dual advantages of a versatile terminal alkyne and the beneficial properties of the

trifluoromethoxy group. While its specific biological profile remains to be thoroughly

investigated, its physicochemical characteristics make it an attractive component for the

development of novel pharmaceuticals and advanced materials. The synthetic accessibility via

established methods like the Sonogashira coupling ensures its availability for further

exploration by researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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